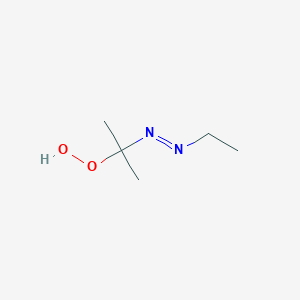
2-Ethylazo-2-propyl hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylazo-2-propyl hydroperoxide, also known as AIBN, is a chemical compound that is widely used in organic chemistry as a radical initiator. It is an organic peroxide that is commonly used in the synthesis of polymers, such as polyacrylonitrile and polystyrene. This compound is also used in the production of plastics, adhesives, and coatings.
作用機序
The mechanism of action of 2-Ethylazo-2-propyl hydroperoxide involves the formation of free radicals, which are highly reactive species that can initiate chemical reactions. 2-Ethylazo-2-propyl hydroperoxide decomposes into two free radicals upon heating, which can then react with other molecules to form new compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-Ethylazo-2-propyl hydroperoxide. However, studies have shown that exposure to 2-Ethylazo-2-propyl hydroperoxide can cause skin irritation and respiratory problems. It is important to handle this compound with care and to follow proper safety protocols.
実験室実験の利点と制限
2-Ethylazo-2-propyl hydroperoxide has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. 2-Ethylazo-2-propyl hydroperoxide is also a highly efficient radical initiator that can initiate reactions at low temperatures. However, the use of 2-Ethylazo-2-propyl hydroperoxide can also have limitations, such as its potential for toxicity and its sensitivity to heat and light.
将来の方向性
There are several future directions for the use of 2-Ethylazo-2-propyl hydroperoxide in scientific research. One area of interest is in the development of new polymers and materials for use in various applications, such as in the production of biodegradable plastics and coatings. Another area of interest is in the use of 2-Ethylazo-2-propyl hydroperoxide as a radical initiator for the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 2-Ethylazo-2-propyl hydroperoxide is a widely used compound in organic chemistry as a radical initiator. It has several advantages for use in lab experiments, but also has limitations due to its potential for toxicity and sensitivity to heat and light. There are several future directions for the use of 2-Ethylazo-2-propyl hydroperoxide in scientific research, such as in the development of new polymers and materials, as well as in the synthesis of new pharmaceuticals and agrochemicals.
合成法
The synthesis of 2-Ethylazo-2-propyl hydroperoxide involves the reaction of azobisisobutyronitrile with hydrogen peroxide. This reaction produces 2-Ethylazo-2-propyl hydroperoxide as a byproduct. The synthesis of 2-Ethylazo-2-propyl hydroperoxide is typically carried out under controlled conditions, such as at low temperatures and with the use of a catalyst.
科学的研究の応用
2-Ethylazo-2-propyl hydroperoxide is widely used in scientific research as a radical initiator. It is used in the synthesis of polymers, which are used in a variety of applications, such as in the production of plastics, adhesives, and coatings. 2-Ethylazo-2-propyl hydroperoxide is also used in the production of pharmaceuticals and agrochemicals.
特性
CAS番号 |
149127-57-1 |
|---|---|
製品名 |
2-Ethylazo-2-propyl hydroperoxide |
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
ethyl(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C5H12N2O2/c1-4-6-7-5(2,3)9-8/h8H,4H2,1-3H3 |
InChIキー |
IADURKFENWLRBJ-UHFFFAOYSA-N |
SMILES |
CCN=NC(C)(C)OO |
正規SMILES |
CCN=NC(C)(C)OO |
同義語 |
2-ETHYLAZO-2-PROPYLHYDROPEROXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
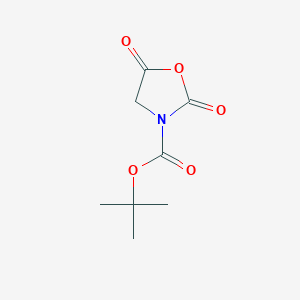
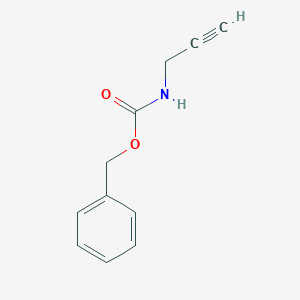
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
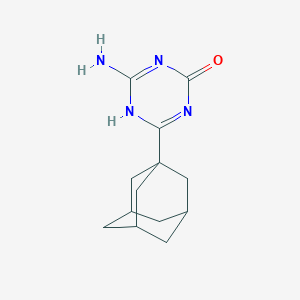
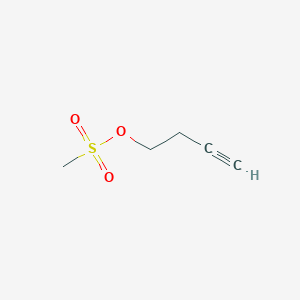
![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)
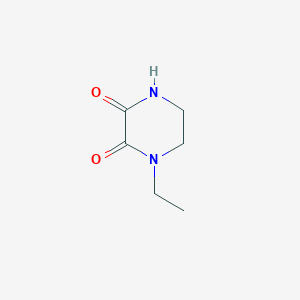
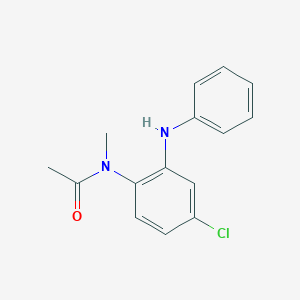
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)